[(2,3-Dichlorophenyl)methyl](propyl)amine hydrochloride
Overview
Description
Amines are compounds that are derived from ammonia (NH3). In amines, one or more of the hydrogen atoms in ammonia is replaced by a hydrocarbon group. The hydrocarbon group can be an alkyl group (like methyl, ethyl, etc.) or an aryl group (like phenyl, etc.) .
Synthesis Analysis
The synthesis of amines often involves reactions that introduce an amine group to a carbon compound. For example, the reaction of an alkyl halide with ammonia yields a primary amine. Further reaction leads to secondary and tertiary amines, as well as quaternary ammonium ions .
Molecular Structure Analysis
Amines can be classified as primary, secondary, or tertiary depending on the number of hydrocarbon groups attached to the nitrogen atom. In primary amines, one hydrogen atom in ammonia is replaced by a hydrocarbon group. In secondary amines, two hydrogen atoms are replaced. In tertiary amines, all three hydrogen atoms are replaced .
Chemical Reactions Analysis
Amines can participate in a variety of chemical reactions. They can act as bases, neutralizing acids to form ammonium salts. They can also react with alkyl halides to form larger amines in a process called alkylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of amines depend on their structure. They are usually polar compounds and can participate in hydrogen bonding, which can affect their boiling points and solubility. Small amines are often gases at room temperature, while larger ones are liquids or solids .
Scientific Research Applications
Medicinal Chemistry Applications
Synthesis and Evaluation of Antidepressant Agents
A study presented an improved industrial synthesis of sertraline hydrochloride, a potent antidepressant, highlighting the medicinal chemistry applications of chlorophenyl derivatives in the development of pharmaceuticals (Vukics, Fodor, Fischer, Fellegvári, & Lévai, 2002).
Antifungal and Antibacterial Agents
Research into the synthesis of N-substituted chlorophenyl compounds has explored their potential as fungicidal and antibacterial agents, indicating the relevance of chlorophenyl derivatives in addressing microbial resistance (Arnoldi, Dallavalle, Merlini, Musso, Farina, Moretti, & Jayasinghe, 2007).
Environmental Science Applications
- Adsorption of Environmental Pollutants: Amino-modified ordered nanoporous silica materials functionalized with chlorophenyl groups have been investigated for the adsorption of chlorophenols from aqueous solutions, demonstrating the environmental cleanup potential of chlorophenyl derivatives (Ghaffari, Tehrani, Husain, Anbia, & Azar, 2014).
Material Science Applications
- Development of New Materials: Research has explored the synthesis of novel compounds and materials using chlorophenyl derivatives, contributing to the advancement in material sciences and offering new functionalities for various applications (Jäger, Laggner, Mereiter, & Holzer, 2002).
These examples, while not directly mentioning (2,3-Dichlorophenyl)methylamine hydrochloride, illustrate the broad range of scientific research applications for chlorophenyl compounds and their derivatives. The synthesis and study of such compounds are integral to advancements in pharmaceuticals, environmental science, and materials engineering.
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]propan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N.ClH/c1-2-6-13-7-8-4-3-5-9(11)10(8)12;/h3-5,13H,2,6-7H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFNPRWPEQYEOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C(=CC=C1)Cl)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,3-Dichlorophenyl)methyl](propyl)amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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